
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a combination of a chlorophenyl group, a quinoline moiety, and an acetimidamide functional group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenylacetoxy intermediate: This can be achieved by reacting 4-chlorophenylacetic acid with an appropriate acylating agent.
Coupling with quinoline derivative: The intermediate is then reacted with a quinoline derivative under suitable conditions to form the desired product.
Final modification: The acetimidamide group is introduced in the final step, often through a reaction with an amine or amide reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation for therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetamide
- N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetate
- N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetonitrile
Uniqueness
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide may exhibit unique properties due to the presence of the acetimidamide group, which could influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H16ClN3O3 |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C19H16ClN3O3/c20-15-8-6-13(7-9-15)11-18(24)26-23-17(21)12-25-16-5-1-3-14-4-2-10-22-19(14)16/h1-10H,11-12H2,(H2,21,23) |
InChI-Schlüssel |
DXQSKMVIDTUXSV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CC3=CC=C(C=C3)Cl)/N)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)CC3=CC=C(C=C3)Cl)N)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


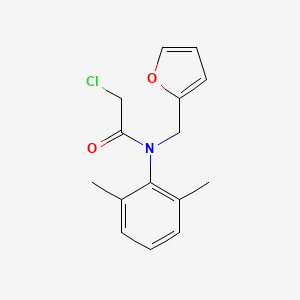
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

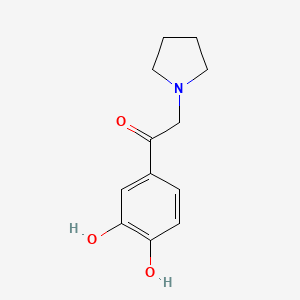
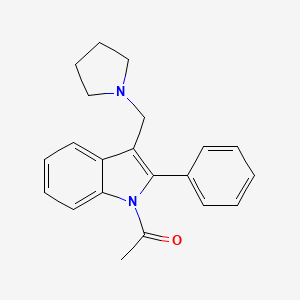
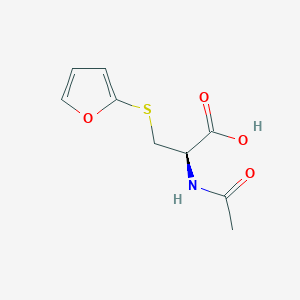
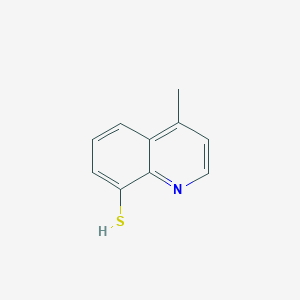
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
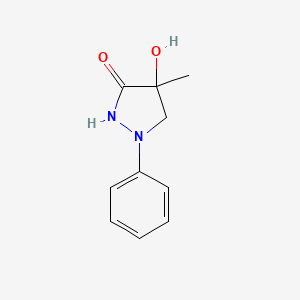
![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)


![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
